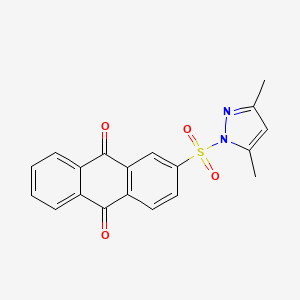

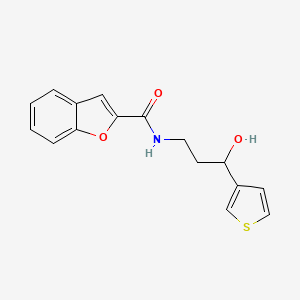

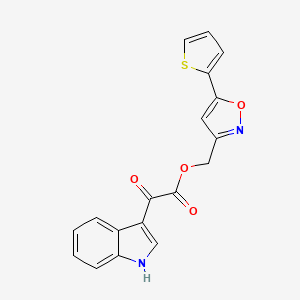

![molecular formula C17H26N2O2 B2680665 Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-5-yl)propyl]carbamate CAS No. 2490426-32-7](/img/structure/B2680665.png)

Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-5-yl)propyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Preclinical Evaluation

N-tert-Butyl isoquine (GSK369796) is an example of a 4-aminoquinoline drug candidate developed for antimalarial purposes. This compound was designed considering chemical, toxicological, pharmacokinetic, and pharmacodynamic parameters, showing excellent activity against Plasmodium falciparum and rodent malaria parasites. Its synthesis from affordable and readily available materials and the comprehensive preclinical development highlight the potential of similar structures in drug development (O’Neill et al., 2009).

Organic Synthesis Techniques

Research on substituted N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines shows the application of these compounds in the synthesis of alkaloids, such as (±)-crispine A and (±)-dysoxyline. These studies demonstrate the scope of metallation and electrophilic quench reactions, offering insights into synthetic strategies for complex organic molecules (Talk et al., 2016).

Corrosion Inhibition

The development of organic compounds based on 8-hydroxyquinoline, such as tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, for corrosion inhibition in carbon steel demonstrates the versatility of tert-butyl carbamate derivatives. These compounds exhibit mixed-type inhibition and adhere to the Langmuir adsorption isotherm, highlighting their protective capabilities in industrial applications (Faydy et al., 2019).

Molecular Structure Analysis

Studies on carbamate derivatives, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, focus on the understanding of crystal structures through hydrogen and halogen bonds. These analyses are crucial for designing molecules with desired physical and chemical properties, indicating the importance of structural studies in the development of new materials and drugs (Baillargeon et al., 2017).

Novel Synthesis Methods

The development of new synthetic methods, such as the tert-butyl hydroperoxide mediated synthesis of 3-arylsulfonylquinolines, showcases the innovative approaches to creating pharmacologically relevant structures. This method simplifies the formation of complex molecules, demonstrating the ongoing evolution of organic synthesis techniques (Zhang et al., 2016).

Properties

IUPAC Name |

tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-5-yl)propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-5-8-13-7-4-10-15-14(13)9-6-11-18-15/h4,7,10,18H,5-6,8-9,11-12H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENLYVLCHIXSMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC1=C2CCCNC2=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate](/img/no-structure.png)

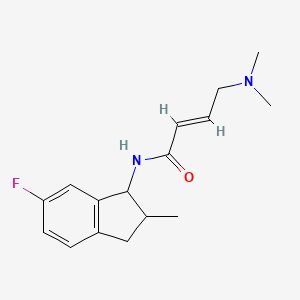

![2-Methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2680590.png)

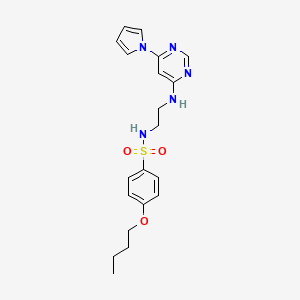

![3-(4-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2680593.png)